tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate
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Overview
Description
tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate: is a chemical compound with the molecular formula C11H22N2O2 It is a derivative of oxane, featuring an aminomethyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate typically involves the following steps:
Formation of the oxane ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the aminomethyl group: This step involves the functionalization of the oxane ring with an aminomethyl group, often through nucleophilic substitution reactions.
Attachment of the tert-butyl carbamate group: The final step involves the reaction of the aminomethyl oxane derivative with tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of oxime or nitroso derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxime or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a drug precursor or intermediate. Its ability to form stable carbamate linkages makes it useful in the design of prodrugs and other bioactive molecules .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate: This compound features a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity and applications.
tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate: This compound has a piperidine ring instead of an oxane ring, resulting in distinct chemical properties and uses.
Uniqueness
tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows for targeted applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-4-5-9(6-12)15-7-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBWMCCCMJFURO-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](OC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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